molecular formula C23H20N2OS B11504035 N-(2-methyl-1,3-benzothiazol-6-yl)-3,3-diphenylpropanamide

N-(2-methyl-1,3-benzothiazol-6-yl)-3,3-diphenylpropanamide

Cat. No.: B11504035
M. Wt: 372.5 g/mol
InChI Key: QNSZAQXCDVLGFZ-UHFFFAOYSA-N
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Description

N-(2-methyl-1,3-benzothiazol-6-yl)-3,3-diphenylpropanamide is a synthetic organic compound characterized by its unique structure, which includes a benzothiazole ring substituted with a methyl group and a diphenylpropanamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methyl-1,3-benzothiazol-6-yl)-3,3-diphenylpropanamide typically involves the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with acetic acid derivatives under acidic conditions.

    Substitution with Methyl Group: The methyl group is introduced via alkylation using methyl iodide in the presence of a base such as potassium carbonate.

    Formation of Diphenylpropanamide: The diphenylpropanamide moiety is synthesized by the reaction of benzyl chloride with benzylamine, followed by acylation with propanoyl chloride.

    Coupling Reaction: The final step involves coupling the benzothiazole derivative with the diphenylpropanamide intermediate using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can occur at the amide group using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can take place on the aromatic rings, facilitated by reagents like bromine or chlorinating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Bromine, chlorine, iron(III) chloride, anhydrous conditions.

Major Products

    Oxidation: Oxidized derivatives of the benzothiazole ring.

    Reduction: Reduced amide derivatives.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, N-(2-methyl-1,3-benzothiazol-6-yl)-3,3-diphenylpropanamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. It serves as a lead compound for the development of new therapeutic agents.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its interactions with biological targets are explored to develop new treatments for diseases such as cancer and infectious diseases.

Industry

In the industrial sector, this compound is used in the development of new materials, including polymers and coatings. Its unique chemical properties make it suitable for applications requiring specific structural and functional characteristics.

Mechanism of Action

The mechanism of action of N-(2-methyl-1,3-benzothiazol-6-yl)-3,3-diphenylpropanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methyl-1,3-benzothiazol-6-yl)-3-oxobutanamide
  • N-(2-methyl-1,3-benzothiazol-6-yl)-3-phenylpropanamide
  • N-(2-methyl-1,3-benzothiazol-6-yl)-3,3-diphenylbutanamide

Uniqueness

N-(2-methyl-1,3-benzothiazol-6-yl)-3,3-diphenylpropanamide is unique due to its specific structural features, including the combination of a benzothiazole ring with a diphenylpropanamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

By understanding the synthesis, reactions, applications, and mechanisms of action of this compound, researchers can further explore its potential and develop new compounds with enhanced properties.

Properties

Molecular Formula

C23H20N2OS

Molecular Weight

372.5 g/mol

IUPAC Name

N-(2-methyl-1,3-benzothiazol-6-yl)-3,3-diphenylpropanamide

InChI

InChI=1S/C23H20N2OS/c1-16-24-21-13-12-19(14-22(21)27-16)25-23(26)15-20(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-14,20H,15H2,1H3,(H,25,26)

InChI Key

QNSZAQXCDVLGFZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(S1)C=C(C=C2)NC(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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